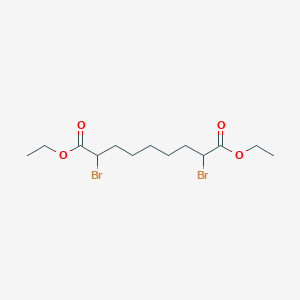

Diethyl 2,8-dibromononanedioate

Description

Diethyl 2,8-dibromononanedioate is a brominated diester derived from nonanedioic acid, featuring ethyl ester groups at both termini and bromine atoms at the 2 and 8 positions. This compound is of interest in organic synthesis, particularly in cyclization and cross-coupling reactions, where the bromine substituents serve as reactive handles. Its structure combines a nine-carbon dicarboxylate backbone with bromine atoms, distinguishing it from simpler esters like diethyl succinate.

Properties

CAS No. |

868-70-2 |

|---|---|

Molecular Formula |

C13H22Br2O4 |

Molecular Weight |

402.12 g/mol |

IUPAC Name |

diethyl 2,8-dibromononanedioate |

InChI |

InChI=1S/C13H22Br2O4/c1-3-18-12(16)10(14)8-6-5-7-9-11(15)13(17)19-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

ZURULWRWZPGQMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCC(C(=O)OCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,8-dibromononanedioate typically involves the bromination of diethyl nonanedioate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, the process involves continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,8-dibromononanedioate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to diethyl nonanedioate using reducing agents like lithium aluminum hydride (LiAlH4).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Substitution: Formation of diethyl 2,8-dihydroxynonanedioate or other substituted derivatives.

Reduction: Formation of diethyl nonanedioate.

Elimination: Formation of alkenes such as diethyl 2,8-nonadienoate.

Scientific Research Applications

Diethyl 2,8-dibromononanedioate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2,8-dibromononanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

- Key Differences:

- Chain Length: Nonanedioate (9-carbon backbone) vs. succinate (4-carbon backbone).

- Substituents : Bromine atoms at positions 2 and 8 in the target compound enhance electrophilicity and reactivity compared to the unsubstituted succinate.

Polarity : Bromine atoms increase molecular weight (C₁₃H₂₀Br₂O₄ vs. C₈H₁₄O₄) and reduce water solubility due to hydrophobic effects.

Boron Trifluoride Diethyl Etherate (BF₃·O(C₂H₅)₂) : A Lewis acid complex used in catalysis .

- Key Differences :

- Chemical Class : The target compound is a brominated ester, whereas BF₃·O(C₂H₅)₂ is a coordination complex with distinct reactivity (e.g., catalyzing Friedel-Crafts alkylation).

- Handling: BF₃·O(C₂H₅)₂ requires inert gas storage due to pyrophoric tendencies , whereas brominated esters like Diethyl 2,8-dibromononanedioate are typically stored under standard conditions (sealed containers, away from light).

Physical and Chemical Properties

- Rationale for Inferences :

Research Findings and Limitations

- Gaps in Data: Direct studies on this compound are scarce. Properties are extrapolated from brominated alkanes and longer-chain diesters.

- Safety Profile : Unlike BF₃·O(C₂H₅)₂, which requires inert gas storage , brominated esters generally pose lower pyrophoric risks but may release toxic fumes upon decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.